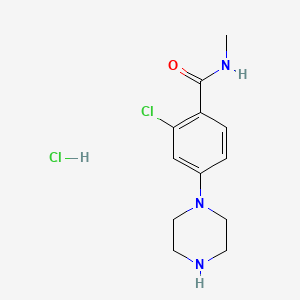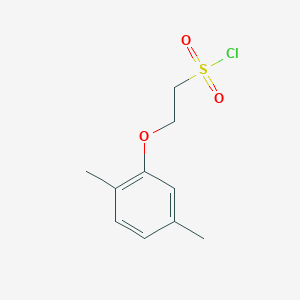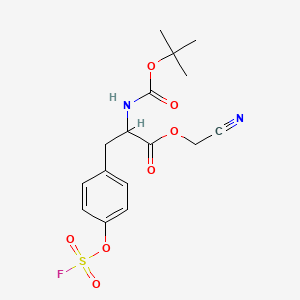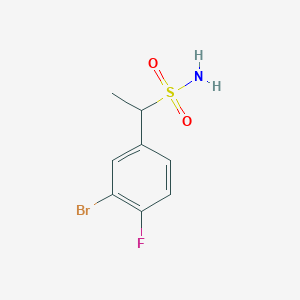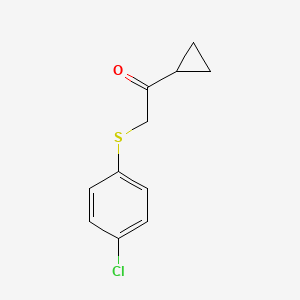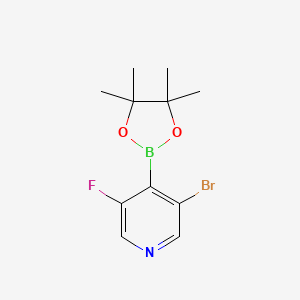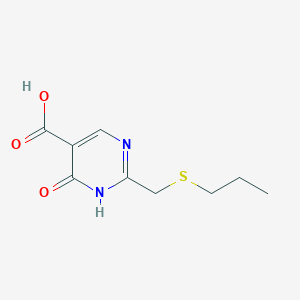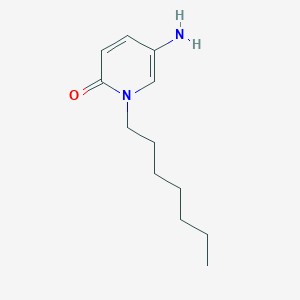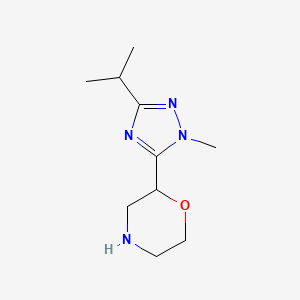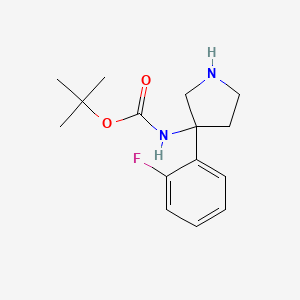
tert-Butyl (3-(2-fluorophenyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl carbamate group and a fluorophenyl-substituted pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl-substituted pyrrolidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the pyrrolidine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine derivatives. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: Its structure can be modified to produce compounds with therapeutic properties, such as anti-inflammatory or analgesic effects .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The pyrrolidine ring can also interact with biological membranes, affecting their structure and function.
Comparación Con Compuestos Similares
- tert-Butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[3-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[3-(2-chlorophenyl)pyrrolidin-3-yl]carbamate
Uniqueness: tert-Butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H21FN2O2 |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-14(2,3)20-13(19)18-15(8-9-17-10-15)11-6-4-5-7-12(11)16/h4-7,17H,8-10H2,1-3H3,(H,18,19) |
Clave InChI |
KKZONIMFKDYWKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


